Benzyl(triphenyl)phosphanium;chlorate
CAS No.: 417707-40-5
Cat. No.: VC19081940
Molecular Formula: C25H22ClO3P
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 417707-40-5 |
|---|---|
| Molecular Formula | C25H22ClO3P |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | benzyl(triphenyl)phosphanium;chlorate |
| Standard InChI | InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | WLKSKRFUEFGINW-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O |
Introduction
Chemical Structure and Nomenclature
Benzyl(triphenyl)phosphanium chloride consists of a positively charged phosphonium center, where a benzyl group () and three phenyl groups () are bonded to a phosphorus atom. The chloride anion () balances the charge. The molecular structure is represented as:
The compound’s nomenclature occasionally leads to confusion due to mislabeling of the anion. For instance, "chlorate" (ClO) is chemically distinct from chloride (Cl), and no peer-reviewed studies validate the existence of a stable benzyl(triphenyl)phosphanium chlorate derivative .
Synthesis and Industrial Production
Reaction Mechanism
BTPC is synthesized via a nucleophilic substitution reaction between triphenylphosphine () and benzyl chloride ():
The reaction is exothermic and typically conducted in a mixed solvent system of water and benzyl chloride at 80–85°C . Excess benzyl chloride (2–3 times the stoichiometric amount) ensures complete conversion of triphenylphosphine .
Optimized Industrial Process
A patented method (CN109912651A) outlines an efficient synthesis route :
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Mixing Phase: Water and benzyl chloride are combined in a reactor heated to 80–85°C.
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Reagent Addition: Triphenylphosphine is gradually introduced via a vibrating feeder to control reaction exothermicity.
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Reflux and Separation: The mixture undergoes reflux for 1 hour, followed by phase separation. The aqueous phase contains dissolved BTPC, while excess benzyl chloride forms the organic phase.
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Purification: The aqueous solution is filtered through a tetrafluoro membrane (0.1–0.5 µm), cooled to crystallize BTPC, and vacuum-dried.
Key Advantages:
Physicochemical Properties
Thermal and Solubility Characteristics
Rheological Impact on Polymers
BTPC significantly alters the melt rheology of polyvinylidene fluoride (PVDF). At 5 wt% loading, it reduces PVDF’s complex viscosity by 40% at 200°C, facilitating processing while promoting the formation of piezoelectric β-phase crystals .
Applications in Materials Science
Phase-Transfer Catalysis
BTPC enables reactions between hydrophilic and hydrophobic reagents by shuttling ions across phase boundaries. For example, it accelerates nucleophilic substitutions in biphasic systems (e.g., water/organic solvent) .
Polymer Modification
In PVDF composites, BTPC serves as a β-phase nucleating agent, enhancing dielectric and piezoelectric properties. Studies show a 300% increase in β-phase content compared to untreated PVDF .
Vulcanization Accelerator
BTPC reduces the vulcanization time of fluororubbers by 30% at 0.5–1.0 phr (parts per hundred rubber), improving crosslink density and thermal stability .
Future Directions
Advanced Catalysis
Research is exploring BTPC’s role in asymmetric synthesis, leveraging its chiral phosphonium center to induce enantioselectivity in C–C bond-forming reactions.
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